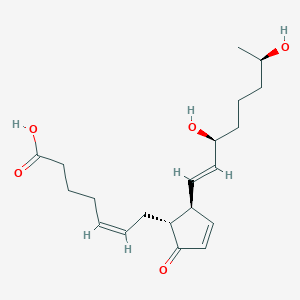

19R-hydroxy-PGA2

Description

Overview of Prostanoid Biochemistry and Biological Significance

Prostanoids, which encompass prostaglandins (B1171923), prostacyclins, and thromboxanes, are characterized by a central ring structure within their 20-carbon framework. skinident.worldlibretexts.orgwikipedia.org Prostaglandins, designated with the abbreviation "PG," possess a five-membered cyclopentane (B165970) ring. libretexts.orgwikipedia.orgresearchgate.net The specific structure of this ring, including the presence of ketone or hydroxyl groups, and the number of double bonds in the side chains, determines their classification into different series (e.g., PGA, PGD, PGE, PGF) and sub-series (e.g., PGA1, PGA2). libretexts.orgwikipedia.org For instance, all prostaglandins are derived from the parent compound, prostanoic acid, which has a C20 fatty acid skeleton with a cyclopentane ring connecting carbons 8 and 12. libretexts.org In contrast, leukotrienes are linear, non-cyclical eicosanoids, while thromboxanes have a six-membered ether-containing ring. studysmarter.co.uk The stereochemistry of these molecules is crucial for their biological function. skinident.world

| Eicosanoid Class | Key Structural Feature | Primary Precursor | Main Synthesizing Enzyme Family |

|---|---|---|---|

| Prostaglandins | 20-carbon skeleton with a 5-carbon (cyclopentane) ring. libretexts.orgwikipedia.org | Arachidonic Acid libretexts.org | Cyclooxygenases (COX) studysmarter.co.uk |

| Thromboxanes | 20-carbon skeleton with a 6-membered ether ring. studysmarter.co.uk | Arachidonic Acid libretexts.org | Cyclooxygenases (COX) studysmarter.co.uk |

| Leukotrienes | Linear 20-carbon skeleton (no ring). studysmarter.co.uk | Arachidonic Acid skinident.world | Lipoxygenases (LOX) studysmarter.co.uk |

CyPGs are recognized as important regulators of inflammatory processes. frontiersin.orgresearchgate.net They can modulate inflammatory responses by interfering with key signaling pathways such as NF-κB and MAPK. frontiersin.org This gives them anti-inflammatory and pro-resolution properties, helping to resolve chronic inflammation associated with various conditions. frontiersin.orgnih.gov Beyond inflammation, cyPGs are involved in fundamental cellular processes, including the regulation of cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). frontiersin.orgwikipedia.org Their ability to inhibit cell growth and induce apoptosis has made them subjects of interest in cancer research. nih.govwikipedia.org

Identification and Endogenous Characterization of 19R-hydroxy-PGA2

The family of 19-hydroxy prostaglandins was first identified in human seminal fluid. researchgate.net Specifically, 19-hydroxy prostaglandin (B15479496) E1 and 19-hydroxy prostaglandin E2 were discovered and characterized from seminal fluid that had been immediately frozen after collection. researchgate.net Subsequent research established that 19R-hydroxy-PGA2 is a metabolite found in human seminal plasma. caymanchem.comlipidmaps.org It is believed to be formed through the non-enzymatic dehydration of its precursor, 19R-hydroxy-PGE2, which is also naturally present in semen. caymanchem.com This conversion from a PGE to a PGA series prostaglandin involves an acid-catalyzed process.

The chemical structure of 19R-hydroxy-PGA2 is formally named (5Z,13E,15S,19R)-15,19-dihydroxy-9-oxo-prosta-5,10,13-trien-1-oic acid. caymanchem.comnih.gov Its key features include a hydroxyl group at the 19th carbon position in the R-configuration, distinguishing it from other prostaglandins.

| Identifier Type | Identifier | Source |

|---|---|---|

| Formal Name | 15S,19R-dihydroxy-9-oxo-prosta-5Z,10,13E-trien-1-oic acid | caymanchem.com |

| CAS Number | 52087-58-8 | caymanchem.com |

| Molecular Formula | C20H30O5 | caymanchem.com |

| Molecular Weight | 350.5 g/mol | caymanchem.com |

| InChIKey | RXYQCXVUMLSFHM-HCLDBPGNSA-N | caymanchem.com |

19R-hydroxy-PGA2 is an endogenously occurring prostaglandin metabolite specifically identified in human seminal plasma. caymanchem.com Its presence is linked to the high concentrations of its precursor, 19-hydroxy PGEs, which are among the main prostaglandins found in human semen. researchgate.net Studies have shown that the 19-hydroxy derivatives of prostaglandins can be present in seminal fluid at concentrations three to five times higher than their corresponding non-hydroxylated PGE compounds. researchgate.net

The concentration of these prostaglandins in semen has been a subject of research in relation to male fertility. Although direct measurement data for 19R-hydroxy-PGA2 is sparse in the provided literature, the levels of its parent compounds, the 19-hydroxy PGEs, have been quantified. In men with proven fertility, the normal range for 19-hydroxy PGEs (PGE1 and PGE2 combined) was found to be 90 to 260 µg/ml. researchgate.net The conversion of these PGEs to PGAs is considered a metabolic or artifactual process that can occur during sample storage and handling. researchgate.net

Due to its specific structure and biological relevance as a naturally occurring metabolite, 19R-hydroxy-PGA2 is made commercially available as a purified biochemical reagent for research purposes. caymanchem.commedchemexpress.com It is typically supplied as a solution in ethanol (B145695) with a purity of ≥98%. caymanchem.com

In research settings, 19R-hydroxy-PGA2 is utilized to investigate various aspects of prostanoid science. Its primary applications include the study of prostaglandin metabolism, signaling pathways, and receptor interactions. For example, it has been used as a tool to explore the biological activities of specific prostaglandin isomers and to understand their roles in physiological processes, such as the relaxation of smooth muscle. medchemexpress.com As a research tool, it allows scientists to probe the function of the EP2 receptor, for which it acts as a selective agonist. medchemexpress.com

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11-18,21-22H,3,5-10H2,1H3,(H,24,25)/b4-2-,13-11+/t15-,16+,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYQCXVUMLSFHM-HCLDBPGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of 19r Hydroxy Pga2

Precursor Lipid Metabolism and Upstream Pathways

The journey to 19R-hydroxy-PGA2 begins with the mobilization of its essential fatty acid precursor, arachidonic acid, from the cellular membrane, a critical step that initiates the entire prostaglandin (B15479496) biosynthetic cascade.

Arachidonic Acid Liberation from Membrane Phospholipids by Phospholipase A2

Arachidonic acid, the foundational substrate for the synthesis of 19R-hydroxy-PGA2, is predominantly esterified at the sn-2 position of membrane glycerophospholipids. Its release into the cytoplasm is a crucial and tightly regulated event catalyzed by the enzyme phospholipase A2 (PLA2). nih.gov This enzymatic action hydrolyzes the ester bond, liberating free arachidonic acid, which then becomes available for downstream metabolic processing. nih.gov The activity of PLA2 is a key control point in the biosynthesis of all eicosanoids, including prostaglandins (B1171923).

Several families of PLA2 enzymes exist, with cytosolic PLA2 (cPLA2) playing a particularly significant role in the initiation of arachidonic acid metabolism. nih.gov The activation of cPLA2α is intricately regulated by intracellular calcium levels and phosphorylation events, ensuring that arachidonic acid is released only in response to specific cellular stimuli. nih.gov

Cyclooxygenase-Dependent Conversion of Arachidonic Acid to Prostaglandin H2

Once liberated, free arachidonic acid is swiftly acted upon by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS). diva-portal.orgnih.gov These bifunctional enzymes catalyze a two-step conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). diva-portal.orgnih.gov

In the first step, the COX activity of the enzyme introduces two molecules of oxygen into the arachidonic acid backbone, forming the transient intermediate Prostaglandin G2 (PGG2). diva-portal.org Subsequently, the peroxidase activity of the same enzyme reduces the hydroperoxy group of PGG2 to a hydroxyl group, yielding PGH2. diva-portal.orgnih.gov There are two main isoforms of the COX enzyme, COX-1 and COX-2, which are encoded by the PTGS1 and PTGS2 genes, respectively. diva-portal.orgnih.gov While both isoforms catalyze the same reaction, they differ in their tissue distribution and regulation. wikigenes.org PGH2 serves as a critical branching point in the prostanoid pathway, being the precursor to a wide array of prostaglandins and thromboxanes. wikigenes.orgnih.gov

Formation of Prostaglandin A2 (PGA2) Core Structure

The characteristic cyclopentenone ring of PGA2 is formed through a series of enzymatic and non-enzymatic transformations, starting from the more common prostaglandin, PGE2.

Enzymatic and Non-Enzymatic Dehydration of Prostaglandin E2 to PGA2

Prostaglandin E2 (PGE2) is a key intermediate in the pathway leading to PGA2. PGE2 is synthesized from PGH2 by the action of PGE synthases. nih.gov The formation of PGA2 from PGE2 involves a dehydration reaction, which can occur both enzymatically and non-enzymatically. reactome.org This reaction results in the formation of a double bond within the cyclopentane (B165970) ring, creating the α,β-unsaturated ketone moiety that defines the A-series prostaglandins. nih.gov While the spontaneous, non-enzymatic dehydration of PGE2 has been well-documented, enzymatic catalysis of this conversion has also been reported. reactome.orgacs.org For instance, a human brain enzyme, PGE2 9-ketoreductase, has been shown to catalyze the reduction of various prostaglandins, including PGA2.

Isomerization and Structural Rearrangements in Cyclopentenone Prostaglandin Formation

The formation of cyclopentenone prostaglandins is a process that can involve several isomerization and structural rearrangement steps. In the context of PGA2 formation, the primary event is the dehydration of the E-ring of PGE2. reactome.org This process is part of a broader landscape of cyclopentenone prostaglandin biosynthesis, which also includes the J-series prostaglandins derived from PGD2. nih.gov These dehydration reactions are crucial for generating the reactive cyclopentenone ring structure that is a hallmark of this class of prostaglandins. nih.gov

Hydroxylation Mechanisms Leading to 19R-hydroxy-PGA2

The final and defining step in the biosynthesis of 19R-hydroxy-PGA2 is the introduction of a hydroxyl group at the 19th carbon position with a specific R-stereochemistry.

Research indicates that the 19-hydroxylation does not occur on PGA2 directly. Instead, the biosynthetic pathway proceeds through the hydroxylation of an earlier precursor, PGH2. The key enzyme responsible for this reaction is a cytochrome P450 enzyme, specifically CYP4F8, which is prominently found in human seminal vesicles. nih.govnih.gov

CYP4F8 catalyzes the ω-2 hydroxylation of PGH2, leading to the formation of 19-hydroxy-PGH2. nih.gov This enzyme exhibits a high degree of specificity for PGH2 as a substrate for this particular hydroxylation. nih.gov Following its formation, 19-hydroxy-PGH2 is then isomerized by microsomal PGE synthase-1 to yield 19R-hydroxy-PGE2. nih.gov The stereochemistry of the hydroxyl group at the 19-position is predominantly in the R configuration. nih.gov

Finally, 19R-hydroxy-PGA2 is formed through the non-enzymatic dehydration of 19R-hydroxy-PGE2. This final step mirrors the formation of PGA2 from PGE2, resulting in the characteristic cyclopentenone ring structure. The co-localization of PGH synthase-2, CYP4F8, and microsomal PGE synthase-1 in the epithelial cells of seminal vesicles and vas deferens provides a cellular basis for the efficient sequential synthesis of 19-hydroxy-PGE compounds, which then serve as the immediate precursors to 19R-hydroxy-PGA2. nih.gov

Table 1: Key Enzymes in the Biosynthesis of 19R-hydroxy-PGA2

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

| Phospholipase A2 | PLA2 | Membrane Phospholipids | Arachidonic Acid |

| Cyclooxygenase | COX | Arachidonic Acid | Prostaglandin H2 (PGH2) |

| Prostaglandin E Synthase | PGES | Prostaglandin H2 (PGH2) | Prostaglandin E2 (PGE2) |

| Cytochrome P450 4F8 | CYP4F8 | Prostaglandin H2 (PGH2) | 19-hydroxy-PGH2 |

| Microsomal Prostaglandin E Synthase-1 | mPGES-1 | 19-hydroxy-PGH2 | 19R-hydroxy-PGE2 |

Table 2: Chemical Compounds Mentioned

Proposed Non-Enzymatic Dehydration of 19(R)-hydroxy PGE2 to 19R-hydroxy-PGA2

19R-hydroxy-PGA2, found in human seminal plasma, is understood to be the result of a non-enzymatic dehydration of 19(R)-hydroxy-PGE2. caymanchem.com This precursor, 19(R)-hydroxy-PGE2, is also present in semen. caymanchem.com The conversion involves the removal of a water molecule from the 19(R)-hydroxy-PGE2 structure, leading to the formation of 19R-hydroxy-PGA2.

Role of Cytochrome P450 Enzymes in Prostaglandin Hydroxylation (e.g., CYP4A, CYP4F families)

The initial and crucial step in the biosynthesis of the precursor to 19R-hydroxy-PGA2 is the hydroxylation of prostaglandins, a reaction catalyzed by a superfamily of enzymes known as cytochrome P450s (CYPs). Specifically, the CYP4A and CYP4F subfamilies are recognized for their role in the ω- and (ω-1)-hydroxylation of various fatty acids and their derivatives, including prostaglandins. nih.govnih.govfrontiersin.org

These enzymes introduce a hydroxyl group at or near the terminal methyl group of the prostaglandin's aliphatic chain. nih.gov Research has identified that enzymes from the CYP4A family can catalyze the hydroxylation of a range of prostaglandins, including PGE1, PGE2, PGF2, PGD2, PGA1, and PGA2. nih.gov Within the CYP4F family, CYP4F8 has been specifically implicated in the conversion of PGH2 to 19(R)-OH-PGH2 in tissues such as the prostate and seminal vesicles. nih.gov This 19-hydroxylated intermediate is a key step towards the formation of 19(R)-hydroxy-PGE2.

| Enzyme Family | Key Members | Function in Prostaglandin Metabolism |

| CYP4A | CYP4A11 | Catalyzes ω- and (ω-1)-hydroxylation of various prostaglandins. nih.gov |

| CYP4F | CYP4F8, CYP4F21 | CYP4F8 catalyzes the 19-hydroxylation of PGH2. nih.gov CYP4F21 has been identified as a PGE ω-hydroxylase. nih.gov |

Stereospecificity of Hydroxylation at the C19 Position

The designation "19R" in 19R-hydroxy-PGA2 refers to the specific stereochemical configuration of the hydroxyl group at the 19th carbon atom. This highlights the stereospecific nature of the enzymatic hydroxylation process. While the enzymes of the cytochrome P450 family are known for their ability to perform regio- and stereoselective hydroxylations, the precise mechanisms controlling this specificity at the C19 position of prostaglandins are a subject of ongoing research. nih.govnih.govacs.orgfrontiersin.org The presence of the specific 19R isomer in biological systems points to a highly controlled enzymatic reaction that favors the formation of this particular stereoisomer.

Catabolism and Inactivation of 19R-hydroxy-PGA2 and Related Prostanoids

The biological activity of 19R-hydroxy-PGA2 and other prostanoids is terminated through a series of enzymatic reactions that modify their structure, leading to their inactivation and subsequent excretion.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity

A primary pathway for the inactivation of many prostaglandins is initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov This NAD+-dependent enzyme catalyzes the oxidation of the 15(S)-hydroxyl group, a key functional group for the biological activity of most prostaglandins, to a 15-keto group. nih.govabcam.com The resulting 15-keto metabolites exhibit significantly reduced biological activity. nih.gov While the primary focus of research has been on substrates like PGE2, this enzymatic inactivation is a general mechanism for prostanoid catabolism. nih.govnih.gov

Reduction of Delta-13 Double Bond by 13-15-ketoprostaglandin Reductase

Following the oxidation of the 15-hydroxyl group by 15-PGDH, the resulting 15-keto prostaglandin undergoes further metabolism. A key subsequent step is the reduction of the double bond at the C13-C14 position. This reaction is catalyzed by 15-ketoprostaglandin-delta-13-reductase. nih.govlipidmaps.org This enzyme converts the 15-keto-prostaglandin into its 13,14-dihydro-15-keto metabolite, which is a major circulating form of inactivated prostaglandins. taylorandfrancis.com This two-step process, initiated by 15-PGDH and followed by the reductase, is a crucial pathway for the systemic clearance of prostaglandins. nih.govnih.gov

Modulation by Aldose Reductase (AKR1B1) and Glutathione (B108866) Transferases (GSTP1-1)

The metabolism of prostaglandins is further modulated by other enzyme systems. Aldose reductase (AKR1B1) is a versatile enzyme that can reduce a wide array of carbonyl-containing compounds, including prostaglandins. nih.govuniprot.org It has been identified as a functional prostaglandin F synthase and is involved in the broader metabolism of these lipid mediators. oup.comoup.com AKR1B1's ability to reduce various substrates, including aldehydes generated during lipid peroxidation and steroids, suggests its potential role in the further processing of prostaglandin catabolites. nih.gov

Glutathione S-transferases (GSTs), particularly the Pi class 1 (GSTP1-1), are crucial enzymes in detoxification pathways. wikipedia.org They catalyze the conjugation of reduced glutathione to electrophilic compounds. wikipedia.org While primarily known for their role in xenobiotic metabolism, GSTs are also involved in the metabolism of endogenous compounds, including products of oxidative stress and lipid peroxidation, which are related to prostaglandin pathways. researchgate.netnih.gov This suggests a potential role for GSTP1-1 in the detoxification and clearance of reactive intermediates formed during prostaglandin catabolism.

| Enzyme | Function in Prostanoid Catabolism |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Oxidizes the 15(S)-hydroxyl group, leading to inactivation. nih.gov |

| 15-ketoprostaglandin-delta-13-reductase | Reduces the C13-C14 double bond of 15-keto-prostaglandins. nih.govlipidmaps.org |

| Aldose Reductase (AKR1B1) | Reduces carbonyl groups on prostaglandins and their metabolites. nih.govuniprot.org |

| Glutathione S-transferase P1-1 (GSTP1-1) | Detoxifies reactive intermediates through conjugation with glutathione. wikipedia.orgnih.gov |

Molecular and Cellular Mechanisms of 19r Hydroxy Pga2 Action

Cellular Uptake and Intracellular Localization

The entry of 19R-hydroxy-PGA2 into the cell and its subsequent distribution are critical preliminary steps for its biological activity. These processes are governed by specific transport mechanisms and intracellular trafficking pathways.

Prostaglandin (B15479496) Transporter (PGT)-Mediated Entry (General Prostaglandin Mechanism)

Prostaglandins (B1171923), being predominantly charged anions at physiological pH, diffuse poorly across the plasma membrane. pnas.org Their entry into cells is largely facilitated by a specific carrier protein known as the Prostaglandin Transporter (PGT), identified as SLCO2A1. physiology.orgfrontiersin.org This transporter mediates the uptake of a variety of prostanoids, including PGE2, PGF2α, and PGD2. pnas.orgnih.gov The PGT is broadly expressed in various tissues, suggesting a widespread role in prostaglandin transport for either subsequent metabolic inactivation or to enable action through intracellular receptors. pnas.orgphysiology.org

The transport process is an active one, capable of moving prostaglandins into the cell against a concentration gradient. nih.gov It has been proposed that PGT plays a dual role: facilitating the efflux of newly synthesized prostaglandins to act on cell surface receptors and mediating the influx of extracellular prostaglandins for catabolism or interaction with nuclear targets. pnas.org Given the structural classification of 19R-hydroxy-PGA2 as a prostaglandin, its cellular entry is presumed to follow this general mechanism, utilizing PGT for transport across the plasma membrane.

Intracellular Trafficking and Distribution

Once inside the cell, the distribution of prostaglandins is a tightly regulated process. After synthesis in the endoplasmic reticulum and cytoplasm, they can be transported out of the cell to act in an autocrine or paracrine fashion. nih.gov Conversely, after PGT-mediated uptake, they are directed towards intracellular sites of action or degradation. pnas.orgfrontiersin.org

The movement of molecules within the cell involves two major pathways: the exocytic pathway, which transports materials from the endoplasmic reticulum outward, and the endocytic pathway, which internalizes substances from the extracellular environment. nih.gov While specific trafficking data for 19R-hydroxy-PGA2 is not detailed, cyclopentenone prostaglandins (cyPGs) are known to interact with targets in both the cytoplasm and the nucleus. psu.edu Their ability to modulate transcription factors necessitates transport to the nucleus. psu.edu The precise vesicles or carrier proteins involved in the trafficking of cyPGs from the plasma membrane to various organelles like the nucleus remain an area of ongoing investigation. mdpi.commdpi.com

Receptor-Independent Signaling Modalities of Cyclopentenone Prostaglandins

A defining feature of cyclopentenone prostaglandins, including the PGA series to which 19R-hydroxy-PGA2 belongs, is their ability to signal independently of traditional G-protein coupled receptors. This activity is rooted in their unique chemical structure.

Covalent Modification of Cellular Target Proteins via Michael Addition Reactions

Cyclopentenone prostaglandins are characterized by an α,β-unsaturated carbonyl group within their cyclopentenone ring structure. frontiersin.orgnih.gov This feature makes the ring an electrophilic center, highly susceptible to a chemical reaction known as a Michael addition. nih.govnih.gov In this reaction, the electrophilic carbon of the cyclopentenone ring forms a stable, covalent bond with cellular nucleophiles. nih.govtandfonline.com

This covalent modification of proteins is a primary mechanism of action for cyPGs, altering the structure and function of the target protein. nih.govcsic.es This receptor-independent mechanism allows cyPGs to directly impact a wide array of cellular processes by modifying key signaling proteins, enzymes, and transcription factors. psu.educsic.es

Identification of Cysteine Residues as Key Nucleophilic Interaction Sites

The primary nucleophilic targets for Michael addition by cyclopentenone prostaglandins within cells are the free sulfhydryl groups of cysteine residues in proteins. nih.govnih.govtandfonline.com Proteomic studies have been crucial in identifying the specific protein targets and the exact cysteine residues that are modified. nih.govcore.ac.uk This covalent adduction is not random; rather, it displays a degree of selectivity for specific, often functionally critical, cysteine residues within the target proteins. nih.govcsic.es

The modification of these cysteine residues can lead to either activation or inhibition of the protein's function. psu.edu This interaction is central to the anti-inflammatory and cytoprotective effects of cyPGs. nih.govcsic.es

Table 1: Examples of Protein Targets Modified by Cyclopentenone Prostaglandins via Cysteine Adduction

| Target Protein | Functional Pathway | Modified Cysteine Residue(s) | Consequence of Modification |

| NF-κB (p50 subunit) | Inflammation | Cysteine 62 | Inhibition of DNA binding psu.educsic.es |

| NF-κB (p65 subunit) | Inflammation | Cysteine 38 | Inhibition of DNA binding psu.edufrontiersin.org |

| IκB Kinase β (IKKβ) | Inflammation (NF-κB activation) | Cysteine 179 | Inhibition of kinase activity psu.edufrontiersin.org |

| c-Jun | AP-1 Signaling | Cysteine 269 | Inhibition of DNA binding psu.edu |

| Keap1 | Antioxidant Response | Cysteine 151, 273, 288 | Nrf2 activation and antioxidant gene expression nih.govcsic.es |

| Thioredoxin (Trx) | Redox Control | Cysteine 35, 69 | Modulation of cellular redox status psu.edu |

| Glial Fibrillary Acidic Protein (GFAP) | Cytoskeleton | Cysteine 294 | Filament rearrangement and aggregation nih.gov |

Modulation of Gene Transcription and Signal Transduction Pathways

Through the covalent modification of key regulatory proteins, 19R-hydroxy-PGA2 and other cyclopentenone prostaglandins can profoundly influence cellular signaling cascades and gene expression programs, particularly those central to inflammation and oxidative stress.

The biological effects of cyPGs are often biphasic, with different outcomes observed at varying concentrations. psu.edu For instance, while high concentrations often inhibit inflammatory pathways, lower concentrations have sometimes been reported to have proinflammatory effects, such as potentiating cytokine expression through the activation of the extracellular signal-regulated kinase (ERK) pathway. aai.org

A significant body of research points to the modulation of several key signaling pathways by cyPGs:

NF-κB Signaling: Cyclopentenone prostaglandins are potent inhibitors of the NF-κB pathway, a central regulator of inflammatory gene expression. psu.edupnas.org This inhibition can occur at multiple levels: by directly modifying cysteine residues on the NF-κB subunits p50 and p65 to prevent their binding to DNA, or by inhibiting the IKK complex, which prevents the degradation of the inhibitory IκBα protein. psu.edufrontiersin.orgpnas.org

AP-1 Signaling: The activity of the transcription factor AP-1 can also be directly inhibited by cyPGs. For example, 15d-PGJ2 has been shown to covalently bind to a critical cysteine residue in the DNA binding domain of c-Jun, a key component of the AP-1 complex, thereby inhibiting its transcriptional activity. psu.edu

Keap1-Nrf2 Pathway: Cyclopentenone prostaglandins are known activators of the Nrf2 antioxidant response pathway. researchgate.net They achieve this by modifying specific cysteine residues on Keap1, the primary negative regulator of Nrf2. csic.es This modification disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). researchgate.net

PPARγ-Independent Actions: While some cyPGs like 15d-PGJ2 are known ligands for the nuclear receptor PPARγ, many of their most potent effects, particularly the inhibition of NF-κB, are independent of this receptor. nih.govaai.org These effects are directly attributable to the electrophilic nature of the cyclopentenone ring and its ability to form covalent adducts with proteins. nih.govaai.org

Table 2: Signal Transduction Pathways Modulated by Cyclopentenone Prostaglandins

| Pathway | Key Proteins Targeted | General Outcome |

| NF-κB Signaling | IKKβ, p50, p65 | Inhibition of pro-inflammatory gene expression frontiersin.orgpnas.org |

| AP-1 Signaling | c-Jun | Inhibition of transcription psu.edu |

| Keap1-Nrf2 Pathway | Keap1 | Activation of antioxidant/cytoprotective gene expression csic.esresearchgate.net |

| MAPK/ERK Pathway | ERK1/2 | Activation (can lead to pro-inflammatory effects at low concentrations) aai.org |

| Proteasome Pathway | 26S Proteasome components | Inhibition of proteasome activity tandfonline.com |

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Activation and Dependent Mechanisms

19R-hydroxy-PGA2, like other cyPGs, is recognized as a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a ligand-modulated transcription factor pivotal in regulating genes involved in inflammation, metabolism, and cell differentiation. nih.govsmw.ch The activation of PPARγ is a cornerstone of the anti-inflammatory effects of these prostaglandins. nih.govmdpi.com

Upon binding to its ligand, such as 19R-hydroxy-PGA2, PPARγ undergoes a conformational change. nih.gov This change facilitates its heterodimerization with the retinoid X receptor (RXR). nih.govcreative-diagnostics.com The resulting PPARγ/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. nih.govcreative-diagnostics.comfrontiersin.org This binding event, in conjunction with the recruitment of co-activator proteins, initiates the transcription of these target genes. nih.govcreative-diagnostics.com

The genes regulated by PPARγ are diverse and fall into several major categories, including those involved in fatty acid and glucose metabolism, inflammation, oxidative stress, apoptosis, and cancer. nih.gov For instance, in adipose tissue, PPARγ activation is crucial for adipogenesis and lipid storage. smw.chnih.gov In immune cells like macrophages, PPARγ activation can suppress the expression of pro-inflammatory mediators. nih.gov

It is important to note that while some effects of cyPGs are mediated through PPARγ, evidence also points to PPARγ-independent mechanisms. aai.org

Inhibition of NF-κB-Mediated Transcriptional Activation (PPARγ-Dependent and Independent)

A significant aspect of the anti-inflammatory action of 19R-hydroxy-PGA2 and related cyPGs is their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. umw.edu.plfrontiersin.org NF-κB is a primary transcription factor that orchestrates the expression of numerous pro-inflammatory genes. nih.gov The inhibition of NF-κB by cyPGs can occur through both PPARγ-dependent and independent pathways. aai.orgaai.org

PPARγ-Dependent Inhibition:

Transrepression: Activated PPARγ can antagonize the transcriptional activity of NF-κB without directly binding to DNA. frontiersin.org This process, known as transrepression, can involve the recruitment of co-repressor complexes that prevent NF-κB from activating its target genes. nih.gov

Induction of IκBα: PPARγ activation can lead to the upregulation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent gene activation. nih.govmedicaljournals.se

Cofactor Competition: PPARγ and NF-κB may compete for limited pools of essential co-activator proteins, leading to a reduction in NF-κB-mediated transcription. nih.gov

PPARγ-Independent Inhibition:

Direct Inhibition of IκB Kinase (IKK): Some cyPGs can directly inhibit the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating and marking IκBα for degradation. aai.org By inhibiting IKK, the degradation of IκBα is prevented, keeping NF-κB in an inactive state.

Direct Modification of NF-κB Subunits: Certain cyPGs can covalently modify cysteine residues within the DNA-binding domains of NF-κB subunits, directly impairing their ability to bind to target DNA sequences. frontiersin.org

The ability of cyPGs to inhibit NF-κB through these multiple, and sometimes redundant, mechanisms underscores the robustness of their anti-inflammatory properties.

Crosstalk with AP-1, MAPK, and JAK/STAT Signaling Pathways

Beyond PPARγ and NF-κB, 19R-hydroxy-PGA2 and its counterparts engage in crosstalk with other critical signaling pathways, including Activator Protein-1 (AP-1), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). frontiersin.org

AP-1: Similar to NF-κB, AP-1 is a transcription factor involved in inflammatory responses. PPARγ activation can lead to the transrepression of AP-1-mediated gene expression. frontiersin.orgmdpi.com

MAPK: The MAPK cascades (including ERK, JNK, and p38) are key signaling modules that relay extracellular signals to intracellular targets, regulating processes like cell proliferation, differentiation, and apoptosis. embopress.orgreactome.org Cyclopentenone prostaglandins can modulate MAPK signaling. frontiersin.org For instance, at low concentrations, some cyPGs can potentiate TNF-α-induced activation of ERK1/2, leading to a pro-inflammatory response. aai.org Conversely, at higher concentrations, they can inhibit MAPK pathways, contributing to their anti-inflammatory effects. mdpi.com

JAK/STAT: The JAK/STAT pathway is crucial for cytokine signaling. PPARγ can interfere with this pathway by inhibiting the DNA binding activity of STAT proteins, such as STAT3, thereby blocking the expression of STAT-responsive genes. creative-diagnostics.comfrontiersin.org

This intricate network of interactions allows 19R-hydroxy-PGA2 to fine-tune cellular responses to a variety of stimuli.

Interaction with Specific Cellular Targets and Enzymes

In addition to modulating broad signaling pathways, 19R-hydroxy-PGA2 can directly interact with and influence the function of specific cellular proteins and enzymes.

Effects on Cytoskeletal Components (e.g., Microtubules, Beta-Actin)

The cytoskeleton, composed of microtubules, actin filaments, and intermediate filaments, is essential for maintaining cell shape, motility, and intracellular transport. Some prostaglandins have been shown to affect cytoskeletal components. For example, the p38 MAPK pathway, which can be modulated by prostaglandins, plays a role in maintaining the integrity of the cytoskeleton by phosphorylating proteins like HSP27, which in turn promotes actin polymerization. mdpi.com While direct effects of 19R-hydroxy-PGA2 on microtubules and beta-actin are not extensively detailed in the provided context, the modulation of signaling pathways that regulate the cytoskeleton suggests an indirect influence.

Impact on Cell Cycle Regulation (e.g., p53 Pathway, ATM Activation)

19R-hydroxy-PGA2 and related prostaglandins can influence cell cycle progression and apoptosis, in part, through their interaction with the p53 tumor suppressor pathway. nih.gov

p53 Activation: Prostaglandin A2 (PGA2) has been shown to increase the protein levels and phosphorylation of p53. nih.gov This activation of p53 can be mediated through the activation of ataxia telangiectasia mutated (ATM) kinase, a key sensor of DNA damage. nih.govbiorxiv.org Activated ATM can then phosphorylate p53, leading to its stabilization and the induction of p53-dependent apoptosis. nih.govbiorxiv.orgaging-us.com

ATM Activation: DNA damage and oxidative stress can activate the ATM/p53 pathway. nih.gov The activation of ATM leads to the phosphorylation of downstream targets, including CHK2 and p53, which contributes to cell cycle arrest and apoptosis. embopress.org

The ability of prostaglandins to engage the p53 pathway highlights their potential role in regulating cell fate in response to cellular stress.

Enzymatic Inhibition and Allosteric Modulation (e.g., p38α-kinase, Src-kinase, Topoisomerase IIα)

19R-hydroxy-PGA2 can directly inhibit or allosterically modulate the activity of several key enzymes.

p38α-kinase: p38α is a member of the MAPK family and a critical regulator of inflammatory responses. mdpi.combiorxiv.org Some small molecules can act as potent and selective inhibitors of p38α kinase. sigmaaldrich.comselleck.co.jp While direct inhibition of p38α by 19R-hydroxy-PGA2 is not explicitly stated, the modulation of the p38 MAPK pathway by prostaglandins is well-documented. kemdikbud.go.id

Src-kinase: Src family kinases are non-receptor tyrosine kinases that play important roles in cell growth, migration, and survival. nih.gov They are subject to allosteric regulation, where binding of a molecule to a site other than the active site modulates the enzyme's activity. nih.govbiorxiv.orgbiorxiv.org Small molecules can act as allosteric modulators of Src kinases, either activating or inhibiting their function. nih.govresearchgate.net

Topoisomerase IIα: Topoisomerase IIα is an essential enzyme that regulates DNA topology during replication and transcription. mdpi.comscielo.br It is a target for several anticancer drugs, which can act as either catalytic inhibitors or poisons that trap the enzyme-DNA complex. mdpi.comwikipedia.orgumed.pl Prostaglandins with hydroxyl groups have been noted for their inhibitory properties, and PGA2 has shown inhibitory effects on cancer cell proliferation, suggesting a potential interaction with targets like topoisomerase IIα. researchgate.net

The following table summarizes the key molecular and cellular interactions of 19R-hydroxy-PGA2 and related prostaglandins:

| Target Category | Specific Target | Effect of Prostaglandin | Key References |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Activation, leading to transcriptional regulation of target genes. | nih.govsmw.chnih.gov |

| Signaling Pathways | Nuclear Factor-kappa B (NF-κB) | Inhibition through both PPARγ-dependent and independent mechanisms. | aai.orgumw.edu.plfrontiersin.orgaai.org |

| Activator Protein-1 (AP-1) | Transrepression of AP-1 mediated gene expression. | frontiersin.orgmdpi.com | |

| Mitogen-Activated Protein Kinase (MAPK) | Modulation of ERK, JNK, and p38 pathways. | frontiersin.orgaai.orgmdpi.com | |

| Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) | Inhibition of STAT protein DNA binding activity. | creative-diagnostics.comfrontiersin.org | |

| Cell Cycle & Apoptosis | p53 | Increased protein levels and phosphorylation, leading to activation. | nih.gov |

| Ataxia Telangiectasia Mutated (ATM) | Activation, leading to downstream phosphorylation of p53. | nih.govbiorxiv.orgnih.gov | |

| Enzymes | p38α-kinase | Modulation of the p38 MAPK pathway. | kemdikbud.go.id |

| Src-kinase | Potential for allosteric modulation. | nih.govnih.govbiorxiv.orgbiorxiv.orgresearchgate.net | |

| Topoisomerase IIα | Potential for inhibitory effects. | researchgate.net |

Influence on Cellular Redox State and Antioxidant Responses

The influence of 19R-hydroxy-PGA2 on the cellular redox state and antioxidant responses is an area of growing interest, although direct research on this specific compound is limited. Much of the understanding is extrapolated from studies on its parent compound, Prostaglandin A2 (PGA2). These studies suggest that cyclopentenone prostaglandins, including PGA2, can significantly modulate cellular redox homeostasis through interactions with key antioxidant systems.

One of the primary mechanisms by which PGA2 is thought to influence the cellular redox environment is through its interaction with glutathione (B108866) (GSH), a critical cellular antioxidant. PGA2 can form conjugates with GSH in a reaction that can be catalyzed by glutathione S-transferases (GSTs). nih.govuniprot.orgoup.com This conjugation process can lead to a depletion of the intracellular GSH pool, thereby altering the cellular redox balance and potentially increasing susceptibility to oxidative stress. nih.gov Research has shown that PGA2 can modulate all three aspects of the glutathione-mediated biotransformation system: GSH levels, GST activity, and the transport of GSH conjugates. nih.gov

Furthermore, studies on prostaglandins and oxidative stress markers have revealed that these lipid mediators can induce adaptive responses in cells. For instance, PGA1, which is structurally similar to PGA2, has been shown to increase the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme, while decreasing the expression of mitochondrial superoxide (B77818) dismutase (Mn-SOD). nih.gov This suggests a complex regulatory role for these prostaglandins in the cellular antioxidant defense network. The increase in HO-1 is a recognized adaptive response to oxidative stress. nih.gov

The transcription factor Nuclear Factor Erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a wide array of antioxidant and detoxification genes. actasdermo.orgmdpi.com Electrophilic compounds are known activators of the Nrf2 pathway. While direct evidence for 19R-hydroxy-PGA2 is not available, related cyclopentenone prostaglandins like PGA2 are known to be electrophilic and can activate the Nrf2 signaling pathway. mdpi.com This activation leads to the transcription of numerous protective genes, representing a crucial mechanism of cellular defense against oxidative insults.

| Component | Effect of PGA2 | Implication for Cellular Redox State |

| Glutathione (GSH) | Depletion through conjugation nih.gov | Decreased non-enzymatic antioxidant capacity, shift towards a more oxidized state. |

| Glutathione S-Transferase (GST) | Inhibition and covalent modification nih.gov | Impaired detoxification of electrophilic compounds, potential accumulation of toxic metabolites. |

| Heme Oxygenase-1 (HO-1) | Increased expression (by PGA1) nih.gov | Upregulation of an adaptive antioxidant defense mechanism. |

| Manganese Superoxide Dismutase (Mn-SOD) | Decreased expression (by PGA1) nih.gov | Potential for increased mitochondrial oxidative stress. |

| Nuclear Factor Erythroid 2-related factor 2 (Nrf2) | Activation (inferred for cyclopentenone prostaglandins) mdpi.com | Induction of a broad-spectrum antioxidant and cytoprotective gene expression program. |

Analytical Methodologies for 19r Hydroxy Pga2 in Biological Systems

Advanced Sample Preparation Techniques

Effective sample preparation is a crucial first step to remove interfering substances and concentrate the analyte of interest, 19R-hydroxy-PGA2, from biological samples. uib.no Given the low concentrations and inherent instability of many oxylipins, including prostaglandins (B1171923), robust extraction methods are essential for reliable analysis. mdpi.comnih.gov

Solid-Phase Extraction (SPE) from Complex Matrices

Solid-phase extraction (SPE) is a widely utilized and powerful technique for the rapid and selective sample preparation of prostaglandins prior to chromatographic analysis. sigmaaldrich.comsigmaaldrich.com This method involves partitioning one or more components from a liquid sample onto a solid sorbent. sigmaaldrich.com For oxylipin analysis, SPE is favored due to the availability of a wide variety of sorbents and solvents, which allows for optimized extraction protocols. nih.govpharmascholars.com

The general SPE process consists of several key steps:

Conditioning: The sorbent bed is prepared with a suitable solvent. mdpi.com

Sample Loading: The biological sample is loaded onto the conditioned cartridge, allowing the analyte to bind to the sorbent. mdpi.com

Washing: The cartridge is washed to remove unwanted impurities. mdpi.com

Elution: The analyte of interest is eluted from the sorbent using a specific solvent.

Different types of SPE cartridges are available, with C18 and polymeric-based sorbents like Oasis HLB being commonly used for the extraction of eicosanoids from biological fluids. mdpi.com For instance, a study on prostaglandin (B15479496) E2 used a styrene-divinylbenzene cross-linked copolymeric resin (XAD-2) as the adsorbent. nih.gov The choice of sorbent and solvents is critical for achieving good recovery and reproducibility. nih.gov Pre-concentration techniques like SPE are often necessary to overcome the sensitivity limitations of analytical instruments when dealing with low-abundance compounds like prostaglandins.

| Sorbent Type | Common Use | Reference |

|---|---|---|

| C18 Reversed-Phase | Ideal for extracting moderately polar to nonpolar compounds like LTE4 and 12-HETE from urine. | mdpi.com |

| Polymeric (e.g., Oasis HLB) | Broad-spectrum sorbent suitable for a wide range of eicosanoids. | mdpi.com |

| Styrene-Divinylbenzene Resin (e.g., XAD-2) | Used as an adsorbent for prostaglandins like PGE2 from biological samples. | nih.gov |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is another fundamental technique for the isolation of prostaglandins from biological samples. pharmascholars.com This method partitions compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent. creative-proteomics.com For the analysis of prostaglandins and other eicosanoids in C. elegans, a charged lipid extraction was performed using an LLE technique. jove.comresearchgate.net

A typical LLE procedure for prostaglandins involves:

Acidification of the sample to a specific pH (e.g., pH 3.5 with formic acid) to protonate the carboxylic acid group of the prostaglandins, making them more soluble in organic solvents. jove.comresearchgate.net

Extraction with an organic solvent such as chloroform (B151607) or ethyl acetate. creative-proteomics.comjove.com

Separation of the organic phase containing the prostaglandins. creative-proteomics.comjove.com

Evaporation of the solvent and reconstitution of the extract in a suitable buffer for analysis. jove.comresearchgate.net

A modified LLE procedure with phase separation has been shown to provide a higher extraction yield and a better-purified product for the instrumental analysis of 8-iso-Prostaglandin F2α in human plasma. researchgate.netnih.gov However, LLE can sometimes be time-consuming and may result in sample loss and poor recoveries if not optimized. uib.no

Protein Precipitation Strategies for Oxylipin Analysis

For many biological samples, particularly plasma and serum, protein precipitation (PPT) is a necessary initial step to remove high-abundance proteins that can interfere with the analysis. mdpi.com This is often achieved by adding an organic solvent, such as methanol (B129727) or acetonitrile, to the sample. mdpi.com Storing samples in an organic solvent after PPT can also help to stabilize oxylipins by removing enzymes that cause their degradation. ceu.es

While PPT can sometimes be sufficient for direct injection if analyte concentrations are high, it is more commonly followed by a pre-concentration step like SPE or LLE. mdpi.com Studies have shown that for oxylipin analysis, protein precipitation is often the preferred method due to its simplicity, and it can yield concentrations comparable to those obtained with LLE. uni-wuppertal.de The choice of precipitation solvent can impact the recovery of different lipid classes. uni-wuppertal.de

Chromatographic and Spectrometric Approaches for Detection and Quantification

Following sample preparation, advanced analytical techniques are required for the sensitive and specific detection and quantification of 19R-hydroxy-PGA2.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) have been successfully applied in eicosanoid research. researchgate.net These methods offer high specificity and sensitivity for quantifying various prostaglandin types. creative-proteomics.comnih.gov However, a significant drawback is that compounds must be volatile and thermally stable for GC analysis. researchgate.net This necessitates chemical derivatization for most eicosanoids, including prostaglandins, which can be a complex and time-consuming step. creative-proteomics.comresearchgate.net A review of GC-based methods highlighted progress in sample preparation, chromatographic conditions, and detection modes for prostanoid analysis in biological materials. nih.gov

| Technique | Advantages | Disadvantages | Reference |

|---|---|---|---|

| GC-MS/MS | High specificity and sensitivity. | Requires chemical derivatization for non-volatile compounds, can be complex and time-consuming. | creative-proteomics.comresearchgate.net |

| LC-MS/MS | Highly sensitive, accurate, and high-throughput; no derivatization required. | Can be challenging to separate structurally similar isomers. | springernature.comnih.govsciex.commdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the analysis of prostaglandins and other oxylipins. springernature.comnih.govmdpi.com It offers exceptional sensitivity, accuracy, and high-throughput capabilities for the simultaneous detection of ultra-trace levels of these compounds from a single biological sample. springernature.comnih.gov A key advantage of LC-MS/MS is that it typically does not require derivatization, which simplifies sample preparation and reduces analysis time and cost. mdpi.com

The LC system separates the different components of the sample extract, and the mass spectrometer detects and quantifies the specific analytes. creative-proteomics.com Reversed-phase chromatography is commonly used for the separation of prostaglandins. sciex.com For quantitative analysis, stable isotope-labeled internal standards, such as deuterated analogues of prostaglandins, are often employed to correct for variations in sample preparation and instrument response. jove.comresearchgate.net

The development of ultra-high-performance liquid chromatography (UHPLC) has further improved the resolution and reduced the analysis time for oxylipins. mdpi.com Despite its advantages, separating structurally similar isomers, a common feature among prostaglandins, can be challenging and may require long chromatographic gradients or advanced techniques like differential mobility separation (DMS). sciex.com

Chemical Derivatization for Enhanced Sensitivity and Isomer Differentiation

Chemical derivatization is a strategy employed to improve the analytical characteristics of target molecules, particularly for GC-MS and sometimes for LC-MS analysis. jfda-online.comddtjournal.com For prostaglandins like 19R-hydroxy-PGA2, derivatization can enhance ionization efficiency, improve chromatographic separation, and facilitate the differentiation of isomers. nih.govddtjournal.comresearchgate.net

Several types of derivatization reagents are used for the analysis of compounds with hydroxyl and carboxylic acid groups, such as prostaglandins. tcichemicals.com Trimethylsilylating reagents, for example, can convert these polar functional groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers and esters, which are more amenable to GC-MS analysis. tcichemicals.com

For LC-MS, derivatization can be used to introduce a readily ionizable group onto the analyte, thereby increasing its sensitivity in the mass spectrometer. nih.govddtjournal.com This "charge-reversal" derivatization, where a cationic group is attached to the analyte's carboxylic acid, can significantly enhance detection in positive ion mode electrospray ionization (ESI), often leading to a 10- to 20-fold increase in sensitivity compared to the analysis of the underivatized anion. nih.gov A notable reagent for this purpose is N-(4-aminomethylphenyl)pyridinium (AMPP), which reacts with the carboxylic acid of eicosanoids to form a cationic amide. nih.gov This approach not only boosts sensitivity but also provides specific fragmentation patterns that aid in the identification of isobaric derivatives. nih.gov

Another strategy involves using reagents that introduce a specific tag that generates a characteristic fragment ion upon collision-induced dissociation (CID). ddtjournal.comresearchgate.net This allows for the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to selectively detect the derivatized analyte with high sensitivity. ddtjournal.comresearchgate.net For example, 4-diazomethylpyridine has been used to label prostaglandins for LC-MS/MS analysis, showing good linearity and low detection limits. researchgate.net

The table below summarizes some derivatization reagents and their applications in prostaglandin analysis.

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |

| Trimethylsilylating reagents (e.g., BSTFA, TMCS) | Hydroxyl, Carboxyl | GC-MS | Increase volatility and thermal stability. tcichemicals.com |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Carboxyl | LC-MS/MS | Enhance ionization efficiency (charge-reversal) and sensitivity. nih.gov |

| 4-diazomethylpyridine | Carboxyl | LC-MS/MS | Introduce a tag for sensitive detection via MRM. researchgate.net |

| Dansyl hydrazine | Carbonyl | HPLC-Fluorescence | Introduce a fluorescent label for enhanced detection. stanford.edu |

| 4-bromomethyl-7-methoxycoumarin | Carboxyl | HPLC-Fluorescence | Introduce a fluorescent label for enhanced detection. stanford.edu |

Quantitative and Qualitative Profiling in Research Samples

The analysis of 19R-hydroxy-PGA2 in research samples involves both qualitative and quantitative approaches. Qualitative profiling aims to identify the presence of the compound and distinguish it from its isomers, while quantitative analysis determines its concentration. lcms.czjeol.com

Qualitative Analysis:

Distinguishing 19R-hydroxy-PGA2 from its isomers is a critical aspect of its analysis. Chromatographic separation is essential for this purpose. The use of orthogonal separation methods, such as combining reversed-phase HPLC with hydrophilic interaction chromatography (HILIC), can improve the resolution of closely related isomers. The retention index, which is a measure of a compound's retention time on a GC column relative to a series of standards, can also be a useful tool for identifying structural isomers. jeol.com

In mass spectrometry, tandem MS fragmentation patterns are crucial for differentiating isomers. Even if isomers have the same mass and are not fully separated chromatographically, they may produce unique fragment ions that allow for their individual identification and quantification.

Quantitative Analysis:

For accurate quantification, the use of an internal standard is essential to correct for variations in sample preparation and instrument response. nih.gov Isotope-labeled internal standards, where some of the atoms in the molecule are replaced with their heavier isotopes (e.g., deuterium, carbon-13), are considered the gold standard for quantitative mass spectrometry. nih.gov These standards have nearly identical chemical and physical properties to the analyte but can be distinguished by their mass, allowing for precise and accurate quantification. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode is the most common technique for the quantitative analysis of eicosanoids. creative-proteomics.comnih.gov This method offers high selectivity and sensitivity, with limits of quantification often in the picogram to femtogram range. nih.govnih.gov

The following table presents a summary of a study that quantified various prostaglandins in rat uterus samples using an LC-MS/MS method based on chemical derivatization. nih.gov

| Prostaglandin | Linearity (R²) | Precision (CV%) | Extraction Recovery (%) | Matrix Effect (%) |

| Prostaglandins (general) | > 0.997 | ≤ 12.9 | 83.0 - 100 | 86.3 - 106 |

Data from a study on prostaglandin analysis in rat uterus using derivatization-based LC-MS/MS. nih.gov

Integration with Metabolomics Workflows for Comprehensive Lipidomic Analysis

19R-hydroxy-PGA2 is a component of the broader lipidome, and its analysis is often integrated into comprehensive metabolomics and lipidomics workflows. lcms.cza-star.edu.sgplos.org These approaches aim to simultaneously measure a large number of metabolites and lipids in a biological sample to gain a holistic view of the metabolic state. lcms.czplos.orgwaters.com

Untargeted metabolomics and lipidomics are exploratory approaches that analyze all detectable metabolites in a sample, which can lead to the discovery of novel biomarkers and the generation of new hypotheses. lcms.cz In contrast, targeted metabolomics focuses on the quantification of a predefined set of metabolites, often for hypothesis validation. lcms.czlcms.cz

The analytical platforms for these workflows are typically based on high-resolution mass spectrometry coupled with advanced chromatographic separation techniques like ultra-high-performance liquid chromatography (UPLC). lcms.czmdpi.com The large datasets generated by these analyses require sophisticated bioinformatics and statistical tools for data processing, metabolite identification, and pathway analysis. plos.orgfrontiersin.org

The integration of 19R-hydroxy-PGA2 analysis into these workflows allows for the study of its role in the context of broader metabolic pathways. a-star.edu.sgplos.org For example, in a study on sepsis in dogs, metabolomic and lipidomic profiling identified several altered metabolic pathways, including those involving prostaglandins. plos.org Similarly, in a study on acute lung injury, integrated metabolomics and lipidomics revealed shifts in various metabolic pathways, highlighting the interconnectedness of different metabolite classes. mdpi.com

The following table lists some of the compound classes that are often analyzed alongside 19R-hydroxy-PGA2 in integrated metabolomics and lipidomics studies.

| Compound Class | Analytical Approach | Relevance |

| Eicosanoids | LC-MS/MS | Prostaglandins, leukotrienes, and other oxygenated fatty acids are key signaling molecules. nih.gov |

| Fatty Acids | GC-MS, LC-MS | Precursors to eicosanoids and other lipids, and important energy sources. a-star.edu.sg |

| Phospholipids | LC-MS | Major components of cell membranes and precursors to lipid mediators. a-star.edu.sgplos.org |

| Sphingolipids | LC-MS | Involved in cell signaling and apoptosis. plos.org |

| Amino Acids | LC-MS/MS | Building blocks of proteins and involved in various metabolic pathways. plos.orglcms.cz |

By integrating the analysis of 19R-hydroxy-PGA2 with that of other metabolites, researchers can gain a more comprehensive understanding of its biological roles and the metabolic networks in which it participates.

Structure Activity Relationship Studies and Derivative Research

Design and Chemical Synthesis of 19R-hydroxy-PGA2 Analogues and Derivatives

The chemical synthesis of prostaglandins (B1171923) and their analogues is a field marked by ingenuity, necessitated by the stereochemical complexity of these molecules. nih.govacs.org While specific synthetic routes for analogues of 19R-hydroxy-PGA2 are not extensively detailed in publicly available literature, the strategies employed for related prostaglandins provide a clear blueprint. Chiral cyclopentenones are fundamental building blocks in these synthetic endeavors. acs.org

Key synthetic strategies that are applicable include:

The Corey Lactone Approach: A landmark in prostaglandin (B15479496) synthesis, this method utilizes a bicyclic lactone intermediate (the "Corey lactone") to establish the correct stereochemistry of the cyclopentane (B165970) core. nih.govmdpi.com This approach allows for the controlled, sequential addition of the alpha (α) and omega (ω) side chains.

Three-Component Coupling: This strategy enables the convergent assembly of the prostaglandin skeleton from three separate fragments, often involving organometallic reagents. libretexts.org

Asymmetric Synthesis: Modern methods often focus on creating the chiral cyclopentenone core with high enantioselectivity from the outset, using enzymatic resolutions or asymmetric catalysis. nih.govacs.org

The design of analogues is typically inspired by the structure of naturally occurring cyPGs. scite.airesearchgate.net For instance, the synthesis of 4-aza cyclopentenone prostaglandin analogues involves replacing a carbon atom in the ring with nitrogen to probe the impact on biological activity. scite.airesearchgate.net Such syntheses often begin with a protected chiral cyclopentenone, to which the side chains are attached using reactions like the Baylis-Hillman reaction to install the exocyclic alkene of the ω-chain. scite.airesearchgate.net These general approaches allow chemists to create a library of derivatives by systematically modifying the side chains or the core ring structure to investigate their biological roles. rsc.org

Assessment of Bioactivity through Structural Manipulations

The biological activity of cyclopentenone prostaglandins is intrinsically linked to their chemical structure, particularly the α,β-unsaturated carbonyl group within the cyclopentenone ring. nih.govresearchgate.netnih.gov This electrophilic center can react with nucleophilic residues in proteins, such as the thiol groups of cysteine, forming covalent adducts and thereby modulating protein function. nih.govnih.gov The specific structure of the cyPG dictates which proteins are targeted and the resulting biological effect. nih.gov

Structure-activity relationship (SAR) studies on the broader cyPG family have revealed several key principles:

The Electrophilic Ring: The reactivity of the α,β-unsaturated ketone is paramount for many of the biological activities of cyPGs, including their anti-inflammatory and anti-proliferative effects. researchgate.netnih.gov

Side Chain Modifications: Alterations to the α and ω side chains can significantly impact potency and selectivity. For example, the length, degree of unsaturation, and presence of functional groups (like the hydroxyl groups on 19R-hydroxy-PGA2) influence receptor binding and metabolic stability. wikipedia.orgcreative-proteomics.com

Ring Modifications: Introducing heteroatoms (e.g., 4-aza analogues) or additional double bonds (e.g., Δ7-PGA1) creates derivatives with distinct biological profiles, such as potent anti-tumor activity. scite.airesearchgate.netnih.gov

These structural manipulations allow researchers to fine-tune the bioactivity, aiming to enhance desired therapeutic effects while minimizing others.

| Structural Feature/Modification | General Biological Consequence | Example Compound Class |

|---|---|---|

| α,β-Unsaturated Carbonyl Group | Covalent modification of cellular proteins (e.g., cysteine residues); critical for anti-inflammatory and anti-proliferative activity. nih.govresearchgate.netnih.gov | All Cyclopentenone Prostaglandins (PGA, PGJ series) |

| Hydroxylation of Side Chains (e.g., at C-19) | Alters metabolic pathways and may influence receptor interaction and overall biological activity profile. | 19-hydroxy-PGA2, 19-hydroxy-PGF1α/2α nih.gov |

| Additional Unsaturation (e.g., Δ7) | Can enhance specific activities, such as anti-tumor effects. researchgate.netnih.gov | Δ7-PGA1 |

| Ring Heteroatoms (e.g., Aza-substitution) | Creates novel analogues with potentially altered binding affinities and biological activities, such as NF-κB inhibition. scite.airesearchgate.net | 4-Aza Cyclopentenone Prostaglandins |

Elucidation of Stereochemical Influences on Molecular Interactions and Biological Outcomes

Stereochemistry plays a pivotal role in the biological function of prostaglandins. nih.gov The precise three-dimensional arrangement of atoms is critical for recognition by and interaction with chiral biological macromolecules like enzymes and receptors. nih.gov The designation "19R" in 19R-hydroxy-PGA2 specifies the absolute configuration at the 19th carbon atom, which has profound implications for its biological activity.

Different stereoisomers (enantiomers or diastereomers) of a molecule can exhibit widely divergent biological effects. mdpi.com For example, studies on isomers of other complex natural products have shown that only the naturally occurring stereoisomer is significantly active, suggesting stereoselective uptake by cells or a strict conformational requirement for target binding. mdpi.com In the context of prostaglandins, even isomers that differ only by the orientation of a single substituent, such as the 8β-isomers of PGF, show distinct profiles in mass spectrometry, which reflects their different shapes and stabilities. nih.gov This inherent structural difference logically extends to their biological interactions. Therefore, the specific 'R' configuration of the hydroxyl group on the ω-chain of 19R-hydroxy-PGA2 is not an incidental detail but a crucial determinant of its molecular interactions and subsequent biological outcomes.

Development and Application of Research Probes (e.g., Biotinylated Cyclopentenone Prostaglandins)

To identify the cellular targets of cyPGs and unravel their mechanisms of action, researchers have developed specialized molecular probes. A powerful strategy involves attaching a biotin (B1667282) molecule to the prostaglandin, creating a "biotinylated" derivative. nih.gov This approach is designed so that the probe retains the essential biological activity of the parent compound. nih.gov

The application of these probes generally follows these steps:

Synthesis: A biotin tag is chemically linked to the prostaglandin, often at the end of the α-carboxy side chain, creating a molecule like PGA1-Biotin or 15d-PGJ2-Biotin. nih.govnih.gov

Cellular Treatment: The biotinylated probe is introduced to cells, where it enters and binds covalently to its target proteins, mimicking the action of the natural cyPG. nih.gov

Affinity Purification: The cells are lysed, and the lysate is passed over a column containing immobilized avidin (B1170675) or streptavidin, proteins that bind with extremely high affinity to biotin. This step selectively captures the biotinylated probe along with its covalently attached protein targets. nih.gov

Target Identification: The captured proteins are eluted from the column and identified using techniques such as mass spectrometry.

This methodology has been instrumental in discovering novel interactions. For example, a biotinylated PGA1 analogue was used to identify cellular targets modified by PGA1 in a manner independent of the PPARγ nuclear receptor. nih.gov Similarly, biotinylated 15d-PGJ2 was used to demonstrate that this prostaglandin could directly bind to and modify the signaling protein H-Ras. nih.gov These probes are invaluable tools for mapping the complex signaling networks regulated by cyclopentenone prostaglandins.

| Biotinylated Probe | Parent Compound | Research Application/Finding |

|---|---|---|

| PGA1-Biotin | Prostaglandin A1 (PGA1) | Used to identify novel cellular protein targets of PGA1 and to assess biological effects that are independent of the PPARγ receptor. nih.gov |

| 15d-PGJ2-Biotin | 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Demonstrated the direct covalent modification of the H-Ras protein, revealing a novel mechanism of action for this cyPG. nih.gov |

| EC-Biotin | EC (a cyclopentenone isoprostanoid) | Generated to study Nrf2 signaling and demonstrated rapid uptake of the isoprostanoid into dendritic cells. ethz.ch |

In Vitro and Ex Vivo Research Models for 19r Hydroxy Pga2 Investigation

Advanced Three-Dimensional (3D) Cell Culture Models

To bridge the gap between traditional 2D cell culture and in vivo conditions, researchers are increasingly turning to advanced three-dimensional (3D) cell culture models. insphero.com These models more accurately mimic the complex architecture and microenvironment of native tissues, providing a more physiologically relevant context for studying the effects of compounds like 19R-hydroxy-PGA2. insphero.comsigmaaldrich.comnih.gov

Spheroids and Organoids in Disease Modeling

Spheroids and organoids are two prominent types of 3D cell culture models that have revolutionized disease modeling and drug discovery. sigmaaldrich.comols-bio.com

Spheroids are self-assembled, spherical aggregates of cells, often derived from cancer cell lines or tumor biopsies. sigmaaldrich.com They replicate key aspects of solid tumors, including the formation of nutrient and oxygen gradients, and complex cell-cell interactions. promegaconnections.com This makes them valuable tools for studying cancer biology and for testing the efficacy of anti-cancer agents. For example, co-cultures of tumor spheroids with immune cells, such as NK-92 cells, can be used to investigate the effects of compounds on immune cell infiltration and tumor cell killing. frontiersin.org

Organoids are more complex 3D structures derived from stem cells (either embryonic or adult) that can self-organize into structures that resemble miniature organs. sigmaaldrich.comols-bio.com They exhibit a higher degree of cellular diversity and spatial organization, mimicking the function of the organ being modeled. sigmaaldrich.comfrontiersin.org This makes them particularly useful for studying organ development, disease pathogenesis, and for personalized medicine, where patient-derived organoids can be used to test drug responses. sigmaaldrich.com The generation of organoids typically involves embedding stem cells within an extracellular matrix (ECM) hydrogel, such as Matrigel, and providing specific growth factors to guide their differentiation and self-organization. sigmaaldrich.com

The table below summarizes the key characteristics and applications of spheroids and organoids in research.

| Feature | Spheroids | Organoids |

| Cell Source | Cancer cell lines, tumor biopsies | Embryonic stem cells, induced pluripotent stem cells, adult stem cells |

| Complexity | Cell aggregates with some tissue-like properties | Higher complexity, mimicking organ structure and function |

| Formation | Self-aggregation in low-attachment plates | Self-organization and differentiation of stem cells in an ECM matrix |

| Applications | Cancer research, drug screening, cell migration studies | Disease modeling, developmental biology, personalized medicine, regenerative medicine |

| Advantages | Relatively simple to generate, suitable for high-throughput screening | High physiological relevance, recapitulate organ-specific functions |

Microphysiological Systems (MPS) and Organ-on-a-Chip Technologies

Microphysiological systems (MPS), including the advanced "organ-on-a-chip" platforms, represent the cutting edge of in vitro modeling. emulatebio.com These systems integrate microfluidics to create a dynamic microenvironment that more closely mimics human physiology. emulatebio.com By culturing cells in micro-engineered devices, researchers can replicate key physical and biological cues, such as fluid flow and mechanical stretch, that are present in living organs. emulatebio.comnc3rs.org.uk

Organ-on-a-chip technology allows for the creation of single- or multi-organ models on a microfluidic chip. dynamic42.comcn-bio.com For example, a "gut-liver-placenta-on-a-chip" system has been developed to study drug metabolism and placental transfer, which is crucial for assessing drug safety during pregnancy. dynamic42.com These interconnected systems enable the study of complex physiological interactions between different organs. dynamic42.com The ability to recreate human physiology in the lab with such high fidelity offers a powerful tool for predicting drug efficacy and toxicity, potentially reducing the reliance on animal testing. nc3rs.org.ukcn-bio.com

The development of these platforms involves a multidisciplinary approach, combining cell biology, engineering, and material science. mdpi.com The use of human cells in these systems helps to overcome the limitations of species differences often encountered in animal models. nih.gov

Enzyme Activity Assays and Recombinant Protein Studies

To delve into the specific molecular interactions of 19R-hydroxy-PGA2, researchers employ enzyme activity assays and studies involving recombinant proteins. These biochemical approaches are essential for identifying the direct targets of the compound and for characterizing its mechanism of action at a molecular level.

Enzyme activity assays are used to determine whether 19R-hydroxy-PGA2 acts as a substrate, inhibitor, or activator of specific enzymes. For example, assays for 15-hydroxyprostaglandin dehydrogenase, an enzyme involved in prostaglandin (B15479496) metabolism, can be used to investigate the metabolic fate of 19R-hydroxy-PGA2. nih.gov Such assays often involve spectrophotometric or radiometric methods to measure the rate of the enzymatic reaction in the presence and absence of the compound. sigmaaldrich.com

Recombinant protein technology allows for the production of large quantities of purified proteins, which can then be used in binding assays to determine their affinity for 19R-hydroxy-PGA2. This is particularly useful for studying interactions with prostaglandin receptors, which are often G-protein coupled receptors. By expressing these receptors in a host system, such as E. coli or insect cells, researchers can investigate the binding kinetics and downstream signaling events initiated by 19R-hydroxy-PGA2. Mass spectrometry can be used to confirm the presence of recombinant proteins in cellular fractions. nih.gov

Cell-Free Systems for Mechanistic Elucidation

Cell-free systems, also known as in vitro transcription/translation systems, provide a powerful tool for dissecting the fundamental molecular mechanisms of action of compounds like 19R-hydroxy-PGA2, devoid of the complexities of a cellular environment. neb.com These systems are reconstituted from purified components necessary for transcription and translation, allowing for the synthesis of proteins from a DNA template in a test tube. neb.com

The primary advantage of cell-free systems is the high degree of control they offer over the experimental conditions. Researchers can precisely manipulate the composition of the reaction, adding or omitting specific factors to study their influence on the effects of 19R-hydroxy-PGA2. This makes them ideal for investigating direct interactions with components of the transcriptional or translational machinery. For example, one could test whether 19R-hydroxy-PGA2 directly affects the activity of ribosomes or specific transcription factors.

Furthermore, because these systems have minimal nuclease and protease activity, the integrity of the DNA and newly synthesized proteins is preserved. neb.com This allows for a clean analysis of the direct impact of the compound on protein synthesis. Cell-free systems can be derived from various organisms, with E. coli-based systems being common. neb.com They can be used to explore if a compound's effects are due to direct interactions with the core machinery of gene expression, providing insights that are complementary to those obtained from cell-based assays.

Future Research Directions and Unexplored Avenues for 19r Hydroxy Pga2

Identification of Novel Biological Functions and Physiological Targets

Current research suggests potential roles for 19R-hydroxy-PGA2 in reproductive physiology, including influencing sperm motility and interacting with the female reproductive tract. smolecule.com Additionally, its classification as a cyclopentenone prostaglandin (B15479496) implies potential anti-inflammatory, anti-neoplastic, and anti-viral properties, characteristic of this class of molecules. nih.govmyskinrecipes.comnih.gov However, these functions are largely inferred and require empirical validation.

Future investigations should aim to:

Systematically screen for novel biological activities beyond reproductive and inflammatory processes. This could involve high-throughput screening assays to assess its effects on a wide range of cellular processes, such as cell differentiation, metabolism, and senescence.

Identify and validate specific physiological targets. While cyclopentenone prostaglandins (B1171923) are known to interact with cellular proteins via Michael addition, the specific protein targets of 19R-hydroxy-PGA2 remain unknown. Unbiased proteomic approaches could be employed to identify these targets.

Investigate its role in various pathological conditions. Given the established roles of other prostaglandins in diseases like cancer and cardiovascular disorders, it is crucial to explore the potential involvement of 19R-hydroxy-PGA2 in these and other pathologies. myskinrecipes.com

| Potential Research Area | Suggested Experimental Approach | Anticipated Outcome |

| Novel Bioactivities | High-throughput cellular screening assays | Identification of new therapeutic areas |

| Physiological Target Identification | Affinity purification-mass spectrometry, Proteomic profiling | Discovery of direct protein interactors |

| Role in Pathophysiology | Analysis in disease models (e.g., cancer, cardiovascular) | Understanding of disease contribution |

Comprehensive Mapping of Cellular Interaction Networks and Signaling Cascades

The biological effects of cyclopentenone prostaglandins are often mediated through the modulation of complex signaling networks. nih.govfrontiersin.org While it is plausible that 19R-hydroxy-PGA2 influences key pathways such as NF-κB, AP-1, and MAPK, specific details of these interactions are yet to be determined.

Future research should focus on: